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Compound of Interest

Compound Name: Ethanol-d5

Cat. No.: B126515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

ethanol-d5 (C2D5OD) as a solvent in sensitive Nuclear Magnetic Resonance (NMR)

experiments. It is intended for researchers, scientists, and drug development professionals who

require high-quality NMR data for applications such as structural elucidation, fragment-based

drug discovery, and metabolomics.

Introduction to Ethanol-d5 in NMR Spectroscopy
Deuterated solvents are essential for modern NMR spectroscopy as they minimize solvent

interference in proton NMR spectra and provide a lock signal for field stabilization, leading to

improved spectral resolution and reproducibility.[1][2] Ethanol-d5, a deuterated form of ethanol,

offers specific advantages in certain sensitive NMR applications due to its unique physical and

chemical properties.

Ethanol-d5 (CD3CD2OH) is a deuterated ethyl alcohol.[3] Its use as a solvent in NMR is

particularly beneficial for samples that are soluble in ethanol and for experiments where the

exchangeable hydroxyl proton of a protic solvent is desired, but without the overwhelming

signal of protonated ethanol.
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Understanding the physical and spectral properties of ethanol-d5 is crucial for its effective use

in NMR experiments. A summary of these properties is provided in the table below.

Property Value Reference

Physical Properties

Isotopic Purity 99.5 atom % D [3]

Molecular Weight 51.10 g/mol

Density 0.871 g/mL at 25 °C [3]

Boiling Point 78 °C [3]

Refractive Index n20/D 1.358 [3]

NMR Properties

¹H Residual Peak (CD2HOD) ~3.56 ppm (quartet) [4]

¹H Residual Peak

(CD3CDHOH)
~1.11 ppm (triplet) [4]

¹³C Residual Peak

(CD3CD2OH)
~56.96 ppm (multiplet) [4]

¹³C Residual Peak

(CD3CD2OH)
~17.31 ppm (multiplet) [4]

Applications in Sensitive NMR Experiments
Ethanol-d5 is a valuable solvent for a range of sensitive NMR experiments, particularly in the

fields of drug discovery and structural biology.

Fragment-Based Drug Discovery (FBDD)
In FBDD, NMR spectroscopy is a powerful tool for identifying and characterizing small molecule

fragments that bind to a biological target.[5][6] Ethanol-d5 can be an effective solvent for

screening fragment libraries, especially for fragments with moderate polarity.
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Application Note: When screening fragment libraries, using a deuterated solvent like ethanol-
d5 is crucial to avoid strong solvent signals that can obscure the signals of the weakly binding

fragments.[2] The choice of solvent can influence the solubility of both the target protein and

the fragment library. For targets and fragments that are soluble in ethanol-water mixtures, using

a buffer prepared with D2O and ethanol-d5 can be advantageous.

Experimental Protocols
The following are detailed protocols for key NMR experiments utilizing ethanol-d5.

Protocol for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity

of a sample without the need for identical reference compounds.[7][8]

Objective: To determine the purity of a small molecule drug candidate using an internal

standard.

Materials:

Ethanol-d5 (99.5 atom % D)

Internal Standard (e.g., maleic acid, accurately weighed)

Analyte (drug candidate, accurately weighed)

High-precision analytical balance

5 mm NMR tubes

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal

standard into a clean, dry vial.

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of ethanol-d5.
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Ensure complete dissolution by gentle vortexing.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock and shim the instrument on the deuterium signal of ethanol-d5.

Acquire a 1D ¹H NMR spectrum with the following considerations for quantitative

accuracy:

Use a 90° pulse angle.

Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of

interest to ensure full relaxation. A typical starting point is 30 seconds.

Acquire a sufficient number of scans (e.g., 8-64) to achieve a high signal-to-noise ratio

(S/N > 250:1 for <1% integration error).[8]

Data Processing and Analysis:

Apply a zero-filling and an appropriate window function (e.g., exponential with a line

broadening of 0.3 Hz).

Carefully phase the spectrum.

Integrate the well-resolved signals of the analyte and the internal standard.

Calculate the purity of the analyte using the following equation:

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight
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W = Weight

Purity = Purity of the internal standard

Quantitative NMR Data Summary

Parameter Analyte Signal Internal Standard Signal

Chemical Shift (ppm) X Y

Integral (I) I_a I_is

Number of Protons (N) N_a N_is

Weight (W) (mg) W_a W_is

Molecular Weight (MW) MW_a MW_is

Purity (%) Calculated P_is

Protocol for 2D ¹H-¹⁵N HSQC for Protein-Ligand
Interaction Studies
The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone

of biomolecular NMR, providing a fingerprint of the protein backbone.[9] Chemical shift

perturbations (CSPs) in the HSQC spectrum upon ligand addition can identify the binding site

and provide information on the binding affinity.[6]

Objective: To identify the binding site of a small molecule ligand on a ¹⁵N-labeled protein.

Materials:

¹⁵N-labeled protein (0.1-0.5 mM) in a suitable buffer prepared with 90% H₂O / 10% D₂O.

Ethanol-d5

Ligand stock solution in ethanol-d5.

5 mm NMR tubes.
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Procedure:

Sample Preparation:

Prepare a sample of the ¹⁵N-labeled protein in the appropriate buffer.

If the ligand has low aqueous solubility, a co-solvent system with ethanol-d5 can be used.

The final concentration of ethanol-d5 should be kept as low as possible (e.g., 1-5%) to

minimize its effect on protein structure and stability, unless ethanol is part of the intended

study environment.

NMR Data Acquisition:

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

Prepare a series of samples with a constant protein concentration and increasing

concentrations of the ligand. It is crucial to maintain the same final concentration of

ethanol-d5 in all samples to avoid chemical shift changes due to solvent effects.

Acquire a 2D ¹H-¹⁵N HSQC spectrum for each titration point.

Data Processing and Analysis:

Process all HSQC spectra identically.

Overlay the spectra from the titration series with the reference spectrum.

Identify amides that show significant chemical shift perturbations upon ligand addition.

These residues are likely at or near the binding site.

The magnitude of the chemical shift perturbation (CSP) for each residue i can be

calculated using the following equation:

Where:

Δδ_H_i is the change in the ¹H chemical shift.

Δδ_N_i is the change in the ¹⁵N chemical shift.
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α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift

ranges of ¹H and ¹⁵N.

Data Summary for HSQC Titration

Residue Δδ ¹H (ppm) Δδ ¹⁵N (ppm) CSP (ppm)

Ala-5 0.05 0.25 0.06

Gly-23 0.12 0.80 0.17

Val-45 0.02 0.10 0.02

... ... ... ...

Visualizations
The following diagrams illustrate the workflows for the described NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b126515?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

